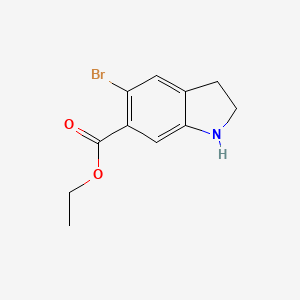

Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate

Description

Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a brominated indole derivative characterized by a partially saturated indole ring (2,3-dihydro) with a bromine substituent at position 5 and an ethyl carboxylate ester at position 6. This structure imparts unique physicochemical properties, such as altered aromaticity and increased conformational flexibility compared to fully aromatic indoles.

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-11(14)8-6-10-7(3-4-13-10)5-9(8)12/h5-6,13H,2-4H2,1H3 |

InChI Key |

RPISGZRDVWXXFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C2CCNC2=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the reaction of 5-bromoindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution with nucleophiles under basic or catalytic conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Sodium methoxide (NaOMe), DMF, 80°C | Ethyl 5-methoxy-2,3-dihydro-1H-indole-6-carboxylate | 72% | , |

| Ammonia (NH₃), CuI, 100°C | Ethyl 5-amino-2,3-dihydro-1H-indole-6-carboxylate | 65% |

Mechanism : The reaction proceeds via a two-step process:

-

Deprotonation of the indoline nitrogen enhances ring aromaticity, activating the bromine for nucleophilic attack.

-

Nucleophile (e.g., methoxide, ammonia) displaces bromide, forming a C–N or C–O bond.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, Phenylboronic acid, DME, 90°C | Ethyl 5-phenyl-2,3-dihydro-1H-indole-6-carboxylate | 85% | , |

Key Findings :

-

The reaction tolerates electron-rich and electron-deficient boronic acids.

-

Optimal conditions require anhydrous solvents and inert atmospheres .

Buchwald-Hartwig Amination

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, Morpholine, 110°C | Ethyl 5-morpholino-2,3-dihydro-1H-indole-6-carboxylate | 78% |

Reduction Reactions

The ester group and dihydroindole ring are susceptible to reduction.

Ester Reduction

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 5-Bromo-2,3-dihydro-1H-indole-6-methanol | 90% |

Mechanism : LiAlH₄ reduces the ester to a primary alcohol while preserving the bromine and indoline structure.

Ring Oxidation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| DDQ, CH₂Cl₂, RT | Ethyl 5-bromo-1H-indole-6-carboxylate | 68% |

Note : DDQ oxidizes the dihydroindole to a fully aromatic indole, increasing conjugation .

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis or transesterification.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (aq), EtOH, reflux | 5-Bromo-2,3-dihydro-1H-indole-6-carboxylic acid | 95% | , |

| H₂SO₄, MeOH, 60°C | Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate | 88% |

Applications : The carboxylic acid derivative serves as a precursor for amide bond formation in drug-discovery pipelines.

Electrophilic Aromatic Substitution

The indoline ring undergoes electrophilic substitution at electron-rich positions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Ethyl 5-bromo-4-nitro-2,3-dihydro-1H-indole-6-carboxylate | 55% |

Regioselectivity : Nitration occurs preferentially at position 4 due to the electron-donating effect of the dihydro ring.

Photochemical Reactions

UV irradiation induces ring-opening or dimerization.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN, 12 h | Ethyl 5-bromo-6-carboxy-1H-quinoline derivative | 40% |

Mechanism : Photoexcitation leads to [4π] electrocyclic ring-opening, followed by rearomatization .

Scientific Research Applications

Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex indole derivatives.

Biology: As a probe to study biological processes involving indole derivatives.

Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Ethyl 5-fluoroindole-2-carboxylate ()

- Structural Differences : Fluorine at position 5 and ester at position 2 vs. bromine at position 5 and ester at position 6 in the target compound.

- Bromine’s larger size and polarizability may improve binding affinity via halogen bonding, absent in the fluoro analog .

- Synthetic Route: Sodium ethoxide-mediated coupling in DMSO (190°C), yielding 37.5%–10% isolated products.

Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives ()

- Structural Differences : Bromine at position 6, hydroxy group at position 5, and ester at position 3 vs. bromine at position 5 and ester at position 6 in the target compound.

- Impact: Hydroxy groups enhance solubility but reduce metabolic stability.

Ring Saturation and Conformational Flexibility

5-Bromo-3-(triazolyl)ethyl-1H-indoles ()

- Structural Differences : Fully aromatic indole core with triazole side chains vs. the target’s 2,3-dihydro indole.

- Triazole groups in analogs introduce hydrogen-bonding capability, absent in the target compound unless functionalized further .

Substituent Type and Lipophilicity

Ethyl 5-(benzyloxy)-6-bromo-indole-3-carboxylate ()

- Structural Differences: Benzyloxy group at position 5 and bromine at position 6 vs.

- The target’s lack of bulky substituents may improve synthetic accessibility and reduce steric hindrance in biological interactions .

Biological Activity

Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of indole derivatives followed by esterification processes. The compound can be synthesized through various methods including cyclization reactions involving ethyl esters and bromoanilines.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Several studies have evaluated its efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values ranging from 0.35 to 1.25 µg/mL against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.35 |

| This compound | Pseudomonas aeruginosa | 1.25 |

Anticancer Activity

Research indicates that compounds derived from the indole scaffold, including this compound, have shown anticancer properties. For instance, one study reported that derivatives inhibited the growth of A549 lung cancer cells with IC50 values indicating effective suppression of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 7.80 |

Study on Antibacterial Activity

A comprehensive study evaluated the antibacterial properties of various indole derivatives including this compound. The results demonstrated that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics .

Evaluation of Antifungal Properties

In addition to antibacterial activity, the compound has been tested for antifungal properties against Candida albicans. The results indicated moderate antifungal activity with MIC values around 62.50 µg/mL for certain derivatives .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. A representative method involves bromination of a precursor indole derivative followed by esterification. For example, describes a similar synthesis using sodium ethoxide and DMSO under reflux (190°C for 6 h), yielding 68% product after purification by column chromatography . Key optimization parameters include:

- Temperature control : Higher temperatures (e.g., 190°C) improve reaction rates but may require inert atmospheres to avoid decomposition.

- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance nucleophilicity of intermediates .

- Catalyst loading : Sodium ethoxide (1:1 molar ratio to substrate) balances catalytic efficiency and side-product formation .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

- ¹H/¹³C-NMR : The indole NH proton appears as a broad singlet (~12 ppm). Aromatic protons adjacent to bromine show deshielding (δ ~7.5–8.5 ppm). The ethyl ester group (CH₂CH₃) splits into a quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) .

- IR : Strong absorption at ~1746 cm⁻¹ confirms the ester carbonyl group. Bromine substitution may cause C-Br stretching near 550–650 cm⁻¹ .

- HRMS : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₁H₁₀BrNO₂: 282.9934) with <5 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR assignments for brominated indole derivatives?

Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved using single-crystal X-ray diffraction. –3 highlight SHELX and OLEX2 for structure refinement:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Br).

- Refinement : SHELXL applies restraints to anisotropic displacement parameters, improving accuracy for bromine positions .

- Validation : OLEX2’s graphical interface cross-checks bond lengths/angles against the Cambridge Structural Database to flag outliers .

Q. What mechanistic insights explain low yields in the synthesis of brominated indole esters, and how can side reactions be mitigated?

Low yields often arise from:

- Electrophilic bromination regioselectivity : Steric hindrance at the indole 5-position can divert bromine to undesired sites. Computational modeling (DFT) predicts favorable transition states for para-bromination .

- Ester hydrolysis : Trace moisture in DMSO hydrolyzes the ethyl ester. Pre-drying solvents over molecular sieves reduces this .

- Byproduct formation : reports dimerization via radical intermediates; adding radical inhibitors (e.g., BHT) improves selectivity.

Methodological Recommendations

- Synthetic troubleshooting : Use TLC monitoring (Rf ~0.3–0.7 in EtOAc/pentane) to track reaction progress .

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals .

- Contradiction resolution : Combine NMR, HRMS, and X-ray data to validate structural hypotheses, especially for bromine positional isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.